(-)-Sophoridine

Beschreibung

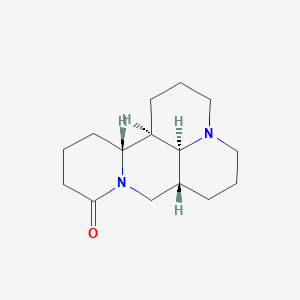

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

(1R,2R,9R,17S)-7,13-diazatetracyclo[7.7.1.02,7.013,17]heptadecan-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24N2O/c18-14-7-1-6-13-12-5-3-9-16-8-2-4-11(15(12)16)10-17(13)14/h11-13,15H,1-10H2/t11-,12-,13-,15+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSBXGIUJOOQZMP-BHPKHCPMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2C3CCCN4C3C(CCC4)CN2C(=O)C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H]2[C@H]3CCCN4[C@H]3[C@H](CCC4)CN2C(=O)C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60218927 | |

| Record name | Sophoridin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60218927 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6882-68-4 | |

| Record name | (-)-Sophoridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6882-68-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sophoridin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006882684 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sophoridin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60218927 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sophoridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SOPHORIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W5S1M800J7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Biological Sources and Extraction Methodologies of Sophoridine

Plant Species Identification and Characterization for Sophoridine Content

Sophoridine is a secondary metabolite found predominantly in plants belonging to the Leguminosae (Fabaceae) family. dovepress.comnih.gov Several species across different genera are recognized as principal sources of this alkaloid.

The most prominent and widely studied sources are species within the Sophora genus. These include:

Sophora flavescens Ait : A well-known herb in traditional Chinese medicine, the roots of this plant are a primary source for sophoridine extraction. dovepress.comnih.govchemfaces.com The plant is also a source of other related alkaloids like matrine (B1676216) and oxymatrine (B1678083). researchgate.netnih.gov

Sophora alopecuroides L. : This species is a significant source of sophoridine, with the alkaloid being present in its seeds, roots, and aerial parts. dovepress.comresearchgate.netdovepress.comchemicalbook.com It is native to the desert and arid regions of northwest China. dovepress.com

Sophora viciifolia Hance : Also identified as a natural source of sophoridine. dovepress.comnih.gov

Sophora japonica L. : This species, another member of the Sophora genus, contains sophoridine. researchgate.netnih.gov

Sophora davidii : The seeds of this plant are particularly rich in quinolizidine (B1214090) alkaloids, including sophoridine. researchgate.netfrontiersin.org

Sophora moocrorftinan : This species is also noted as a source of sophoridine. chemicalbook.com

Beyond the Sophora genus, sophoridine has been isolated from other plants:

Euchresta japonica Benth : A member of the Fabaceae family, this plant is a known source of the compound. nih.govchemicalbook.com

Euchresta horsfieldii (Lesch.) Benn. : This species, also in the Fabaceae family, contains matrine-type alkaloids, including sophoridine. nih.govtjnpr.orgmdma.chimsc.res.insciencemadness.org

Oxytropis ochrocephala Bunge : This plant is another reported source of sophoridine. dovepress.com

Quantitative Analysis of Sophoridine Accumulation in Plant Tissues

The concentration of sophoridine varies significantly between different plant species and within the various tissues of a single plant. Quantitative analyses have been conducted to determine the distribution of this alkaloid, which is crucial for optimizing harvesting and extraction processes.

In Sophora alopecuroides , the seeds show a distinct distribution of alkaloids. Research indicates that the cotyledon contains the highest concentration of sophoridine at 5.16 mg/g, while the seed coat has the lowest at 2.25 mg/g. dovepress.comnih.gov Another study on Sophora alopecuroides L. var. alopecuroides found that in the total alkaloid extract, sophoridine constituted 33.07% in the aerial parts and 34.53% in the seeds. researchgate.net Analysis of the total alkaloids from Sophora alopecuroides Linn. showed a sophoridine content of 2.2%. dovepress.com

For Sophora flavescens , the roots are the primary tissue for alkaloid accumulation. dovepress.comchemfaces.com High-performance liquid chromatography (HPLC) analysis has revealed that the highest content of sophoridine, along with related alkaloids like oxymatrine and matrine, is found in the phloem of the root. nih.gov One quantitative study reported a sophoridine content of 0.031 mg/g in the root. tandfonline.comtandfonline.com In contrast, another report suggests that it is possible to extract more than 2 grams of sophoridine from 1 kilogram of dried Sophora flavescens root. nih.gov

The following table summarizes the quantitative findings on sophoridine content in various plant tissues.

| Plant Species | Plant Part | Sophoridine Content | Reference(s) |

| Sophora alopecuroides L. | Seed Cotyledon | 5.16 mg/g | dovepress.comnih.gov |

| Sophora alopecuroides L. | Seed Coat | 2.25 mg/g | dovepress.comnih.gov |

| Sophora alopecuroides L. var. alopecuroides | Aerial Parts | 33.07% of total alkaloid extract | researchgate.net |

| Sophora alopecuroides L. var. alopecuroides | Seeds | 34.53% of total alkaloid extract | researchgate.net |

| Sophora alopecuroides Linn. | Whole Plant | 2.2% of total alkaloids | dovepress.com |

| Sophora flavescens Ait | Root | 0.031 mg/g | tandfonline.comtandfonline.com |

| Sophora flavescens Ait | Root Phloem | Highest concentration relative to other root tissues | nih.gov |

Advanced Extraction Techniques for Sophoridine Isolation

The isolation of sophoridine from plant materials involves a series of extraction and purification steps. Methodologies have evolved from traditional solvent-based techniques to more advanced and efficient methods. researchgate.net

Conventional extraction of alkaloids has historically relied on methods like maceration, decoction, and reflux extraction using various solvents. researchgate.netnih.gov The choice of solvent is critical, with chloroform, dichloromethane, ethyl acetate, and acetone (B3395972) being commonly used. chemfaces.com

Modern approaches focus on optimizing these solvent-based methods to improve yield and efficiency. This includes the development of advanced techniques that often use less solvent and require shorter extraction times. researchgate.netnih.gov

Ultrasound-Assisted Extraction (UAE) : This technique utilizes the energy of ultrasonic waves to create cavitation in the solvent, disrupting plant cell walls and enhancing the release of intracellular compounds. mdpi.com UAE has been successfully applied to extract quinolizidine alkaloids from Sophora alopecuroides seeds and bioactive compounds from Sophora japonica. nih.govnih.gov The process can be optimized by adjusting parameters such as solvent concentration, temperature, time, and the liquid-to-solid ratio. mdpi.commdpi.com

Microwave-Assisted Extraction (MAE) : MAE uses microwave energy to rapidly heat the solvent and plant matrix, which increases the internal pressure within the plant cells, causing them to rupture and release the target compounds. nih.govphcogrev.com This method significantly reduces extraction time and solvent consumption. nih.gov While detailed studies on MAE for sophoridine are limited, research on the related alkaloid oxymatrine from Sophora flavescens identified optimal conditions, including the use of 60% ethanol (B145695) and a specific liquid-to-material ratio, demonstrating the potential of MAE for sophoridine extraction. nih.gov

Subcritical Water Extraction (SWE) : Also known as pressurized hot water extraction, this technique uses water at temperatures between 100°C and 374°C under pressure to maintain its liquid state. Under these conditions, water's polarity decreases, making it an effective solvent for less polar compounds like alkaloids. SWE has been successfully used to extract alkaloids, including sophoridine, from Sophora flavescens. nih.gov

Supercritical Fluid Extraction (SFE) : This method employs a supercritical fluid, most commonly carbon dioxide (CO2), as the extraction solvent. nih.gov SFE is advantageous due to its low toxicity and the ease with which the solvent can be removed from the extract. researchgate.net It is particularly suitable for thermolabile compounds. researchgate.net

Following initial extraction, the crude extract contains a mixture of alkaloids and other plant metabolites, necessitating further purification. Chromatographic techniques are essential for isolating sophoridine to a high degree of purity.

Macroporous Resin Chromatography : This is often used as an initial clean-up and enrichment step. nih.gov The crude extract is passed through a column packed with macroporous resin, which adsorbs the target alkaloids. After washing away impurities, the alkaloids are desorbed using a suitable solvent. A study on alkaloids from Sophora alopecuroides found that AB-8 resin offered the best absorption and desorption capacity, significantly increasing the concentration of sophoridine, matrine, and oxymatrine in the extract. nih.gov

High-Performance Liquid Chromatography (HPLC) : HPLC, particularly in the reverse-phase (RP-HPLC) mode, is the most common method for the final purification and quantification of sophoridine. tandfonline.comtandfonline.com A C18 column is typically used as the stationary phase, with a mobile phase often consisting of a mixture of methanol, water, and an amine modifier like diethylamine (B46881) to improve peak shape. tandfonline.comtandfonline.comresearchgate.net

Preparative HPLC : For isolating larger quantities of pure sophoridine, preparative HPLC is employed. tandfonline.comtandfonline.com This technique uses larger columns and higher flow rates than analytical HPLC to separate and collect the desired compound. researchgate.net

Capillary Electrophoresis (CE) : CE is another high-resolution separation technique that has been successfully applied to the simultaneous determination of sophoridine and other related alkaloids in plant extracts and preparations. nih.govbas.bg

The table below provides a summary of the advanced extraction and purification techniques discussed.

| Technique | Principle | Application for Sophoridine | Reference(s) |

| Extraction | |||

| Ultrasound-Assisted Extraction (UAE) | Uses acoustic cavitation to disrupt cell walls and enhance mass transfer. | Extraction of quinolizidine alkaloids from Sophora species. | nih.govnih.govtandfonline.com |

| Microwave-Assisted Extraction (MAE) | Uses microwave energy for rapid, targeted heating of the solvent and matrix. | Efficient extraction of related alkaloids from Sophora flavescens. | researchgate.netnih.govgoogle.com |

| Subcritical Water Extraction (SWE) | Uses pressurized hot water as a tunable and environmentally friendly solvent. | Extraction of alkaloids from Sophora flavescens. | nih.gov |

| Purification | |||

| Macroporous Resin Chromatography | Separates and enriches compounds based on adsorption/desorption properties. | Enrichment of sophoridine and other alkaloids from Sophora alopecuroides extract. | nih.gov |

| Reverse-Phase HPLC (RP-HPLC) | Separates compounds based on their hydrophobicity using a non-polar stationary phase. | Final purification and quantification of sophoridine. | tandfonline.comtandfonline.comresearchgate.net |

| Capillary Electrophoresis (CE) | Separates ions based on their electrophoretic mobility in an electric field. | Separation and determination of sophoridine in complex mixtures. | nih.govbas.bg |

Factors Influencing Sophoridine Content in Plant Materials

The accumulation of sophoridine in plants is not static; it is influenced by a range of endogenous and exogenous factors. Understanding these variables is key to maximizing the yield of the compound from natural sources.

Genetic and Developmental Factors : The specific plant part is a primary determinant of sophoridine concentration. For instance, in Sophora alopecuroides seeds, the cotyledon has a significantly higher concentration than the seed coat. dovepress.comnih.gov In Sophora flavescens roots, the phloem tissue is the main site of accumulation. nih.gov The developmental stage of the plant also plays a crucial role. The sophoridine content in Sophora flavescens roots has been observed to increase as the growing season progresses. dovepress.comnih.gov Furthermore, the mode of propagation can have an impact, with asexual reproduction reportedly leading to higher sophoridine levels in the roots of S. flavescens. dovepress.comnih.gov

Environmental and Geographic Factors : The environment in which a plant grows can significantly affect its secondary metabolism. A study on Sophora flavescens revealed that geographic location was a more influential factor than plant age in shaping the rhizosphere bacterial communities. frontiersin.org This is significant because these microbial communities were found to be remarkably correlated with the content of sophoridine and other alkaloids in the roots. frontiersin.org

Post-Harvest Processing : The handling and processing of plant material after harvesting can dramatically alter the chemical profile. For Sophora alopecuroides seeds, different traditional processing methods, such as frying or processing with wine or vinegar, were found to cause significant variations in the content of sophoridine and other alkaloids. scielo.br For example, processing with vinegar led to a more than seven-fold increase in sophoridine content compared to the unprocessed seeds. scielo.br

Biosynthesis and Metabolic Pathways of Sophoridine

Elucidation of Proposed Biosynthetic Routes for Quinolizidine (B1214090) Alkaloids

The biosynthesis of all quinolizidine alkaloids, including sophoridine, begins with the amino acid L-lysine. frontiersin.org The general pathway has been investigated through tracer experiments with labeled precursors, which have helped to map the flow of atoms from the initial precursor to the final complex alkaloid structure. nih.gov

The foundational steps of the QA biosynthetic pathway are as follows:

Decarboxylation of L-Lysine : The process is initiated by the enzymatic decarboxylation of L-lysine to form the diamine cadaverine (B124047). mdpi.comresearchgate.net This is considered the first committed step in QA biosynthesis. nih.gov

Oxidative Deamination : Cadaverine undergoes oxidative deamination, a reaction catalyzed by a copper amine oxidase, to yield 5-aminopentanal (B1222117). mdpi.com

Cyclization : 5-aminopentanal spontaneously cyclizes to form the unstable imine, Δ¹-piperideine. mdpi.comcaltech.edu

Formation of the Tetracyclic Core : The formation of the characteristic four-ring structure of tetracyclic QAs like sophoridine is thought to derive from the condensation of three molecules of cadaverine (via their Δ¹-piperideine equivalent). caltech.educdnsciencepub.com The precise intermediates and cyclization sequence leading to the various QA skeletons, such as the matrine-type framework to which sophoridine belongs, are complex. The proposed biogenesis of matrine (B1676216) suggests a series of cyclizations and reductions from intermediates derived from Δ¹-piperideine. cdnsciencepub.com Sophoridine (5R,6S,7R,11R) is a stereoisomer of other matrine-type alkaloids like matrine (5R,6S,7S,11R) and allomatrine (B3037849) (5R,6R,7S,11R). cdnsciencepub.com The different stereochemistries likely arise from the reduction of specific iminium ion intermediates or through enzymatic epimerization at key chiral centers (C-6 and C-7) during the biosynthetic process. cdnsciencepub.com

The primary site of QA biosynthesis in plants like Lupinus has been identified as the leaf chloroplasts, where the initial enzymes of the pathway are localized. mdpi.comnih.gov The synthesized alkaloids are then transported throughout the plant via the phloem. mdpi.com

Enzymatic Mechanisms Involved in Sophoridine Formation

The formation of sophoridine is governed by a series of specific enzymatic reactions. While not every enzyme in the pathway to sophoridine itself has been individually characterized, research on QA biosynthesis in Sophora and related genera has identified key enzyme classes responsible for the major transformations. frontiersin.orgresearchgate.net

| Enzyme | Abbreviation | Function | Precursor | Product |

| Lysine (B10760008) Decarboxylase | LDC | Catalyzes the decarboxylation of L-lysine, the first committed step in the pathway. nih.gov | L-Lysine | Cadaverine |

| Copper Amine Oxidase | CAO | Catalyzes the oxidative deamination of cadaverine. mdpi.com | Cadaverine | 5-Aminopentanal |

| 17-Oxosparteine (B1663948) Synthase | - | An enzyme involved in the later stages of forming the initial tetracyclic QA skeleton (sparteine) from piperideine units. nih.gov | Δ¹-piperideine derived intermediates | 17-Oxosparteine |

| Acyltransferases | e.g., HMT/HLT | Responsible for modification of the QA skeleton, such as esterification, which produces diverse QA structures. While not directly forming the sophoridine core, they exemplify the tailoring reactions in QA pathways. nih.govresearchgate.net | Hydroxylated QA skeletons | QA esters |

Studies on Lupinus polyphyllus have shown that lysine decarboxylase and 17-oxosparteine synthase are both located in the chloroplast stroma. nih.gov This co-localization with the lysine biosynthetic pathway itself suggests an efficient metabolic channeling from the precursor to the final alkaloid products. nih.gov The stereochemical variations that give rise to sophoridine versus its isomers like matrine are likely controlled by stereospecific reductases or isomerases acting on advanced iminium intermediates in the pathway. cdnsciencepub.com

Precursor Identification and Metabolic Flux Analysis

The primary and unequivocal precursor for sophoridine and all quinolizidine alkaloids is the amino acid L-lysine . caltech.edu Tracer studies using isotopically labeled lysine and its immediate downstream product, cadaverine , have confirmed their direct incorporation into the matrine skeleton. cdnsciencepub.com Research indicates that three lysine units are ultimately required to assemble the C₁₅N₂ core of matrine-type alkaloids. cdnsciencepub.com

Metabolic Flux Analysis (MFA) is a powerful quantitative technique used to determine the rates (fluxes) of metabolic reactions within a biological system. rsc.org By using stable-isotope tracers, such as ¹³C-labeled glucose or amino acids, MFA can map the flow of carbon through metabolic networks and provide precise measurements of intracellular pathway activity. d-nb.infocreative-proteomics.com

While specific MFA studies exclusively targeting sophoridine production in Sophora species are not widely reported, the methodology is highly applicable. A ¹³C-MFA study would involve:

Feeding a ¹³C-labeled precursor (e.g., [U-¹³C]-L-lysine) to Sophora cell cultures or tissues.

Measuring the isotopic labeling patterns in downstream metabolites, including cadaverine, intermediate alkaloids, and sophoridine itself, using techniques like mass spectrometry (MS). d-nb.info

Using computational modeling to fit the labeling data to a network model of QA biosynthesis, thereby calculating the flux through each enzymatic step. rsc.org

This approach would allow researchers to identify rate-limiting steps in the pathway, understand how metabolic flux is partitioned between different QA products, and quantify the efficiency of sophoridine synthesis. For proliferating cells, typical uptake rates for precursor amino acids like glutamine are in the range of 30–100 nmol/10⁶ cells/h, and similar quantitative data could be obtained for lysine consumption in sophoridine synthesis. d-nb.info

Genetic Engineering Approaches for Enhanced Sophoridine Production

Genetic engineering offers a promising avenue for increasing the production of valuable plant secondary metabolites like sophoridine, either in the native plant or through microbial fermentation. scholarsresearchlibrary.com The core of this approach is the manipulation of genes encoding key biosynthetic enzymes. pressbooks.pub

Key strategies for enhancing sophoridine production include:

Downregulation of Competing Pathways : Metabolic engineering can be used to block or reduce flux into pathways that compete for the primary precursor, L-lysine. This would increase the pool of lysine available for sophoridine synthesis.

Heterologous Expression : The entire biosynthetic pathway could be transferred into a microbial host like Escherichia coli or yeast (Saccharomyces cerevisiae). This involves identifying all the necessary genes, cloning them, and expressing them in the host organism to reconstruct the pathway. ebsco.com This approach allows for large-scale, controlled production in fermenters, independent of agricultural constraints.

Enzyme Engineering : Individual enzymes in the pathway could be modified through protein engineering to improve their catalytic efficiency, stability, or substrate specificity, potentially leading to higher yields or even the creation of novel sophoridine derivatives. biorxiv.org

These genetic engineering techniques, which have been successfully applied to produce other complex pharmaceuticals and natural products, hold significant potential for creating sustainable and high-yield sources of sophoridine. scholarsresearchlibrary.comebsco.com

Pharmacological Activities and Underlying Molecular Mechanisms of Sophoridine

Anti-Cancer Effects of Sophoridine

Sophoridine exhibits broad-spectrum anti-cancer activities against various cancer cell lines, including those of the lung, pancreas, stomach, colon, and liver. dovepress.comnih.gov Its anti-tumor effects are primarily attributed to its ability to inhibit cancer cell proliferation and induce programmed cell death, also known as apoptosis. nih.govnih.gov

Inhibition of Cancer Cell Proliferation

Sophoridine has been shown to effectively inhibit the proliferation of a wide range of cancer cells. dovepress.comnih.gov Studies have demonstrated its ability to arrest the cell cycle at different phases, thereby halting the uncontrolled division of cancer cells. For instance, in pancreatic cancer cells, sophoridine induces cell cycle arrest at the S phase. researchgate.netnih.gov In gastric cancer cells, it has been observed to cause a G2/M phase arrest. scispace.com Furthermore, in human glioma U87MG cells, sophoridine also induces G2/M phase arrest. nih.gov

The inhibitory effect of sophoridine on cell proliferation is mediated through the regulation of various signaling pathways and cell cycle-related proteins. It has been found to down-regulate the expression of key proteins that drive cell cycle progression, such as Cyclin A, CDK2, and Cyclin D1. nih.gov In gastric cancer, sophoridine's inhibitory action is linked to the enhancement of Estrogen-related receptor gamma (ESRRG) expression, which in turn promotes the degradation of β-catenin. scispace.com Additionally, in colorectal cancer, sophoridine directly targets and inactivates MAPKAPK2 phosphorylation, a key player in cell growth and invasion. scispace.com

| Cell Line | Cancer Type | Effect on Cell Cycle | Key Molecular Targets |

| Pancreatic Cancer Cells (Miapaca-2, PANC-1) | Pancreatic Cancer | S Phase Arrest | ERK, JNK, Cyclin A, CDK2, Cyclin D1 |

| Gastric Cancer Cells (AGS, SGC7901) | Gastric Cancer | G2/M Phase Arrest | ESRRG, β-catenin |

| Glioma Cells (U87MG) | Brain Cancer | G2/M Phase Arrest | p27, CDK2 |

| Colorectal Cancer Cells | Colorectal Cancer | Not Specified | MAPKAPK2 |

Induction of Apoptosis in Malignant Cells

A crucial aspect of sophoridine's anti-cancer activity is its ability to induce apoptosis in malignant cells. dovepress.comnih.gov This programmed cell death is a key mechanism for eliminating cancerous cells without causing inflammation. Sophoridine triggers apoptosis through multiple interconnected pathways.

Sophoridine has been shown to activate the mitochondrial pathway of apoptosis, a major intrinsic route to programmed cell death. patsnap.com This is evidenced by its ability to decrease the mitochondrial membrane potential, leading to the release of cytochrome c from the mitochondria into the cytoplasm. researchgate.netpatsnap.com The release of cytochrome c is a critical event that initiates the downstream activation of caspases. patsnap.com In human glioma U87MG cells, sophoridine was found to activate the mitochondrial pathway to induce apoptosis. frontiersin.org

The activation of caspases, a family of cysteine proteases, is a hallmark of apoptosis. Sophoridine has been demonstrated to activate a cascade of these enzymes. Specifically, it upregulates the expression and activity of key executioner caspases, such as caspase-3 and caspase-7, as well as initiator caspases like caspase-8 and caspase-9. dovepress.comnih.gov The activation of caspase-3, in particular, has been highlighted in several studies. For instance, in pancreatic cancer cells, sophoridine treatment leads to increased levels of cleaved caspase-3. nih.gov Similarly, in human glioma U87MG cells and medulloblastoma cells, sophoridine upregulates the expression of both caspase-3 and caspase-8. frontiersin.org Research on colorectal cancer cells has also shown that sophoridine induces apoptosis through the activation of caspase-3, caspase-7, and caspase-9. researchgate.net

Sophoridine modulates the expression of several key proteins that regulate apoptosis. It has been consistently shown to down-regulate the expression of the anti-apoptotic protein Bcl-2 and up-regulate the expression of the pro-apoptotic protein Bax. dovepress.comnih.gov This shift in the Bax/Bcl-2 ratio is a critical factor in promoting apoptosis by increasing the permeability of the mitochondrial outer membrane. dovepress.com Furthermore, sophoridine has been found to increase the expression of Smac (Second mitochondria-derived activator of caspases), a protein that promotes apoptosis by inhibiting the inhibitors of apoptosis proteins (IAPs). nih.gov In human glioma U87MG cells, sophoridine treatment led to the downregulation of Bcl-2 and the upregulation of Smac. nih.gov

| Cancer Type | Apoptosis-Related Protein | Effect of Sophoridine |

| Pancreatic Cancer | Bcl-2 | Down-regulation |

| Pancreatic Cancer | Bax | Up-regulation |

| Lung Cancer | Bcl-2 | Down-regulation |

| Lung Cancer | Survivin | Down-regulation |

| Glioma | Bcl-2 | Down-regulation |

| Glioma | Survivin | Down-regulation |

| Glioma | Livin | Down-regulation |

| Glioma | Smac | Up-regulation |

| Liver Cancer | Bcl-2 | Down-regulation |

| Liver Cancer | Bax | Up-regulation |

Sophoridine has been shown to induce the accumulation of reactive oxygen species (ROS) within cancer cells, leading to oxidative stress and redox imbalance. researchgate.netnih.gov While normal cells can typically manage ROS levels, the excessive production induced by sophoridine overwhelms the antioxidant capacity of cancer cells, triggering apoptotic pathways. explorationpub.com This ROS-dependent mechanism has been observed in various cancer types. For example, in pancreatic cancer cells, sophoridine-induced apoptosis and S-phase arrest are dependent on the generation of ROS, which in turn activates the JNK and ERK signaling pathways. researchgate.netnih.gov Similarly, in human glioma U87MG cells, sophoridine causes ROS generation and a reduction in glutathione (B108866) (GSH) content, a key antioxidant. nih.gov The accumulation of ROS can damage cellular components, including mitochondria, and further amplify the apoptotic signal. researchgate.net

Cell Cycle Arrest Mechanisms

Sophoridine demonstrates significant anti-tumor activity by inducing cell cycle arrest in various cancer cells. This process halts cell proliferation at different phases of the cell cycle, preventing the division and multiplication of malignant cells. The mechanism of action often involves the modulation of complex signaling pathways and regulatory proteins that govern cell cycle progression.

Arrest at G0/G1 Phase

Sophoridine has been shown to induce cell cycle arrest at the G0/G1 phase through various molecular mechanisms. In human bladder cancer cells, sophoridine treatment leads to G1-phase arrest by activating the PI3K/Akt/FoxO3a signaling pathway in a manner dependent on reactive oxygen species (ROS). noaa.gov Research on colorectal cancer cells also indicates that sophoridine can induce G0/G1 phase arrest by regulating the p53/p21 and CDK4/cyclin D1 pathways. researchgate.net One of the key mechanisms involves the downregulation of Cyclin D1 protein expression, which is a critical step for inducing cell cycle arrest in the G0/G1 phase. researchgate.net Furthermore, studies on derivatives of sophoridine have shown that they can cause an increase in the percentage of cells in the G1 phase, coupled with a decrease in the S-phase population, thereby inhibiting tumor cell proliferation. mdpi.com

Table 1: Research Findings on Sophoridine-Induced G0/G1 Phase Arrest

| Cell Line | Observed Effect | Underlying Mechanism | Citation |

|---|---|---|---|

| Bladder Cancer Cells | G1-phase arrest | ROS-dependent PI3K/AKT/FoxO3a pathway activation | noaa.gov |

| Colorectal Cancer Cells | G0/G1 phase arrest | Regulation of p53/p21 and CDK4/cyclin D1 | researchgate.net |

| General Cancer Cells | G0/G1 phase arrest | Downregulation of Cyclin D1 protein expression | researchgate.net |

| H22 Liver Tumor Cells | G1 cell cycle arrest | Not specified | mdpi.com |

Arrest at S Phase

The induction of S phase arrest is another significant anti-proliferative mechanism of sophoridine, particularly noted in pancreatic cancer. mdpi.com Studies on human pancreatic cancer cell lines, Miapaca-2 and PANC-1, revealed that sophoridine treatment leads to an accumulation of cells in the S phase. nih.govmedchemexpress.com This effect is primarily mediated through the sustained activation of the JNK and ERK signaling pathways, which is dependent on the generation of reactive oxygen species (ROS). nih.govnih.govresearchgate.net The activation of these MAPK signaling pathways by sophoridine effectively blocks pancreatic cancer cells in the S phase, thereby inhibiting their growth. nih.govdovepress.comscispace.com In vivo studies using mouse xenograft models have further confirmed that sophoridine can suppress the growth of pancreatic tumors, highlighting its potential as a therapeutic agent. medchemexpress.comnih.govresearchgate.net

Table 2: Research Findings on Sophoridine-Induced S Phase Arrest

| Cell Line | Observed Effect | Underlying Mechanism | Citation |

|---|---|---|---|

| Miapaca-2 (Pancreatic) | Increased S phase population from 26.23% to 38.67% | ROS-dependent JNK and ERK activation | nih.govmedchemexpress.com |

| PANC-1 (Pancreatic) | Increased S phase population from 29.56% to 39.16% | ROS-dependent JNK and ERK activation | nih.govmedchemexpress.com |

| Pancreatic Cancer Cells | S phase arrest | Activation of MAPK signaling pathways | mdpi.comnih.gov |

| Lewis Lung Cancer Cells | Partial S phase arrest | Sophoridine-stimulated RAW264.7 macrophage activity | frontiersin.org |

Arrest at G2/M Phase

Sophoridine effectively halts the proliferation of various cancer cells by inducing cell cycle arrest at the G2/M checkpoint. In gastric cancer cells, sophoridine causes G2/M arrest by inhibiting the repair of double-stranded DNA breaks. dovepress.comscispace.comfrontiersin.orgnih.gov This mechanism is associated with an increase in the expression of γH2AX, a marker for unrepaired DNA damage, and a decrease in RAD51, a key protein in homologous recombination repair. nih.gov This action not only inhibits cancer cell growth but also enhances the efficacy of other chemotherapeutic agents like cisplatin (B142131). dovepress.comscispace.comfrontiersin.orgnih.gov

In human glioma U87MG cells, sophoridine treatment leads to cell cycle blockage in the G2/M phase. nih.gov This arrest is achieved through the downregulation of crucial mitotic regulatory proteins, including p27 and CDK-2. nih.gov Similarly, in A549 lung cancer cells, sophoridine treatment results in G2/M phase arrest. dovepress.com The underlying mechanism involves the modulation of various proteins, including the downregulation of CDK-2. dovepress.com Studies have also shown that sophoridine-stimulated macrophages can induce G2/M arrest in lung cancer cells, suggesting an immune-modulatory component to its anti-cancer activity. frontiersin.org Furthermore, the downregulation of Cyclin B1 and CDK1 has been identified as a key mechanism through which sophoridine mediates G2/M cell cycle arrest. patsnap.com

Table 3: Research Findings on Sophoridine-Induced G2/M Phase Arrest

| Cell Line | Observed Effect | Underlying Mechanism | Citation |

|---|---|---|---|

| Gastric Cancer Cells (AGS, SGC7901) | G2/M phase arrest | Inhibition of double-stranded DNA break repair | dovepress.comscispace.comfrontiersin.orgnih.gov |

| Glioma U87MG Cells | G2/M phase arrest | Downregulation of p27 and CDK-2 | nih.gov |

| Lung Cancer A549 Cells | G2/M phase arrest | Downregulation of cycle-related protein CDK-2 | dovepress.com |

| General Cancer Cells | G2/M phase arrest | Downregulation of Cyclin B1 and CDK1 | patsnap.com |

| H460 Lung Cancer Cells | G2/M phase arrest | Induced by sophoridine-stimulated THP-1-derived macrophages | frontiersin.org |

Modulation of Cell Cycle Regulatory Proteins (e.g., Cyclin B1, CDK1, p27, CDK2, E2F1)

The ability of sophoridine to induce cell cycle arrest is intrinsically linked to its capacity to modulate the expression and activity of key cell cycle regulatory proteins. These proteins, including cyclins, cyclin-dependent kinases (CDKs), and CDK inhibitors, form a complex network that governs the orderly progression through the cell cycle.

Cyclin B1 and CDK1 : The Cyclin B1-CDK1 complex is a primary driver of entry into mitosis. atlasgeneticsoncology.org Sophoridine has been found to induce G2/M phase arrest by downregulating the expression of both Cyclin B1 and CDK1. patsnap.com This inhibition prevents the formation of the active complex required for the G2 to M phase transition. patsnap.combiorxiv.org

p27 and CDK2 : The protein p27 is a CDK inhibitor that primarily regulates the G1/S transition by binding to and inhibiting Cyclin E-CDK2 complexes. nih.govresearchgate.net However, in the context of sophoridine's effect on glioma cells, it was observed that sophoridine treatment led to a decrease in the levels of both p27 and CDK-2, which was associated with G2/M arrest. nih.gov In pancreatic cancer, sophoridine-induced S phase arrest is accompanied by a decrease in the expression of CDK2 and Cyclin A. nih.gov The downregulation of CDK2 is a recurring observation in sophoridine's mechanism, also noted in pathways leading to G0/G1 arrest. researchgate.netfrontiersin.org

E2F1 : E2F1 is a transcription factor that plays a crucial role in the G1/S transition by promoting the expression of genes required for DNA replication. oncotarget.com Research on human glioma U87MG cells has shown that sophoridine treatment can downregulate the expression of E2F1, contributing to its tumor-suppressive effects. nih.gov

Table 4: Modulation of Cell Cycle Regulatory Proteins by Sophoridine

| Protein | Effect of Sophoridine | Associated Cell Cycle Phase | Cancer Type/Cell Line | Citation |

|---|---|---|---|---|

| Cyclin B1 | Downregulation | G2/M | General | patsnap.com |

| CDK1 | Downregulation | G2/M | General | patsnap.com |

| p27 | Downregulation | G2/M | Glioma (U87MG) | nih.gov |

| CDK2 | Downregulation | G2/M, S, G0/G1 | Glioma, Pancreatic, Lung, Colon | researchgate.netnih.govdovepress.comfrontiersin.orgnih.gov |

| E2F1 | Downregulation | Not specified | Glioma (U87MG) | nih.gov |

| Cyclin D1 | Downregulation | G0/G1 | General | researchgate.netnih.gov |

Anti-Metastatic and Anti-Invasion Properties

A significant aspect of sophoridine's anti-cancer profile is its ability to inhibit metastasis and invasion, which are primary causes of cancer-related mortality. mdpi.comnih.gov Sophoridine achieves this by targeting multiple cellular pathways involved in cell migration, adhesion, and tissue remodeling.

Inhibition of Cell Migration

Sophoridine has been demonstrated to effectively inhibit the migration and invasion of various cancer cells. frontiersin.orgnih.gov In non-small cell lung cancer (NSCLC) cells (A549), sophoridine significantly inhibits cell migration, an effect linked to the downregulation of the mTOR and NOTCH1 pathways. ijper.orgijper.org

In gastric cancer, sophoridine suppresses cell migration and invasion by promoting the degradation of β-catenin through a pathway involving the Estrogen-related receptor gamma (ESRRG). frontiersin.orgnih.gov This action disrupts a key signaling pathway often implicated in cancer progression. researchgate.net Furthermore, studies on pancreatic cancer have shown that sophoridine can reduce the invasive ability of cells by down-regulating the expression of matrix metalloproteinase-2 (MMP-2) and MMP-9. dovepress.comfrontiersin.org These enzymes are crucial for degrading the extracellular matrix, a critical step in cell invasion. frontiersin.org An indole (B1671886) sophoridine derivative has also been shown to inhibit the migration and invasion of liver cancer cells by reducing the activity of the MAPK/ERK pathway. magtech.com.cn

Table 5: Research Findings on Sophoridine's Inhibition of Cell Migration and Invasion

| Cell Line/Cancer Type | Observed Effect | Underlying Mechanism | Citation |

|---|---|---|---|

| NSCLC (A549) | Significant inhibition of cell migration | Downregulation of mTOR and NOTCH1 axis | ijper.orgijper.org |

| Gastric Cancer | Inhibition of invasion and migration | ESRRG-mediated degradation of β-catenin | frontiersin.orgnih.gov |

| Pancreatic Cancer (capan-1) | Reduced cell invasion ability | Downregulation of MMP-2 and MMP-9 expression | dovepress.comfrontiersin.org |

| Liver Cancer | Inhibition of migration and invasion | Reduction of MAPK/ERK pathway activity (by derivative) | magtech.com.cn |

| Colon Cancer | Inhibition of invasion and migration | Direct binding to and inactivation of MAPKAPK2 | scispace.com |

Suppression of Matrix Metalloproteinases (MMP-2, MMP-9)

Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases crucial for the degradation of the extracellular matrix (ECM), a key process in tumor invasion and metastasis. mdpi.commdpi.com Sophoridine has been shown to inhibit the activity and expression of two key gelatinases, MMP-2 and MMP-9, which are often overexpressed in various cancers and are associated with poor prognosis. frontiersin.orgmdpi.com

In pancreatic cancer cells, sophoridine treatment resulted in a concentration-dependent downregulation of both MMP-2 and MMP-9 levels. frontiersin.org Similarly, in lung cancer cells, sophoridine was found to downregulate the expression of MMP-2 and MMP-9, contributing to the inhibition of cell proliferation and invasion. frontiersin.org This suppressive effect on MMPs suggests that sophoridine can interfere with the breakdown of the ECM, thereby hindering the ability of cancer cells to invade surrounding tissues and metastasize to distant organs. mdpi.com The inhibition of MMP-2 and MMP-9 by sophoridine represents a significant mechanism of its anti-cancer activity. frontiersin.org

Table 1: Effect of Sophoridine on MMP-2 and MMP-9 Expression in Cancer Cells

| Cell Line | Cancer Type | Effect on MMP-2 | Effect on MMP-9 | Reference |

|---|---|---|---|---|

| Capan-1 | Pancreatic Cancer | Downregulated | Downregulated | frontiersin.org |

| A549 | Lung Cancer | Downregulated | Downregulated | frontiersin.org |

Downregulation of Chemokine Receptors (e.g., CCR2)

Chemokine receptors and their ligands play a critical role in directing the migration of tumor cells and immune cells, thereby influencing tumor growth and metastasis. nih.govbiorxiv.org The C-C chemokine receptor type 2 (CCR2) and its ligand CCL2 are particularly implicated in the recruitment of monocytes and macrophages to the tumor microenvironment, which can promote tumor progression. biorxiv.orgnih.gov

Research has indicated that sophoridine can downregulate the expression of CCR2 in macrophages. researchgate.net This modulation of CCR2 expression by sophoridine suggests a potential mechanism for altering the tumor microenvironment by impeding the recruitment of pro-tumoral immune cells. nih.govresearchgate.net By downregulating CCR2, sophoridine may disrupt the signaling axis that facilitates the infiltration of these cells into the tumor, thereby contributing to its anti-cancer effects. researchgate.net

Modulation of Key Cellular Signaling Pathways in Cancer

Sophoridine exerts its anti-cancer effects by modulating several critical intracellular signaling pathways that are often dysregulated in cancer. These pathways control fundamental cellular processes such as proliferation, survival, and apoptosis.

NF-κB Signaling Pathway Inhibition

The nuclear factor-kappa B (NF-κB) signaling pathway is a crucial regulator of inflammation, immunity, cell proliferation, and survival. nih.govpatsnap.com In many cancers, this pathway is constitutively active, promoting tumor growth and resistance to therapy. nih.gov Sophoridine has been shown to inhibit the NF-κB signaling pathway in various cancer models. frontiersin.orgnih.gov

In human medulloblastoma cells, sophoridine treatment significantly suppressed the protein expression of NF-κB. nih.gov This inhibition is a key part of its mechanism for suppressing cell growth in this type of brain tumor. nih.gov In pancreatic cancer cells, sophoridine was found to downregulate the expression of NF-κB p65. nih.govfrontiersin.org This action inhibits the proliferation and induces apoptosis in these cancer cells. nih.govfrontiersin.org By inhibiting the NF-κB pathway, sophoridine can effectively reduce the expression of downstream target genes that are involved in inflammation, cell proliferation, and survival, thereby exerting its anti-tumor effects. nih.govpatsnap.com

Mitogen-Activated Protein Kinase (MAPK) Pathway Modulation (ERK, JNK, p38MAPK)

The Mitogen-Activated Protein Kinase (MAPK) pathway is a critical signaling cascade that regulates a wide range of cellular processes, including proliferation, differentiation, and apoptosis. researchgate.netmdpi.com The MAPK family includes three major subfamilies: extracellular signal-regulated kinases (ERKs), c-Jun N-terminal kinases (JNKs), and p38 MAPKs. mdpi.com Sophoridine has been shown to modulate the activity of these kinases in different cancer contexts. frontiersin.orgnih.gov

In pancreatic cancer, sophoridine induces apoptosis through the continuous activation of JNK phosphorylation and causes S-phase cell cycle arrest via the ERK signaling pathway. frontiersin.org In non-small cell lung cancer, sophoridine promotes the M1 polarization of macrophages through a MAPK-mediated inflammatory pathway, which in turn inhibits tumor growth. nih.gov Furthermore, in endotoxemia mouse models, sophoridine has been observed to inhibit the phosphorylation of p38MAPK in lung tissue. frontiersin.org This diverse modulation of the MAPK pathways highlights the multifaceted role of sophoridine in cancer therapy. frontiersin.orgresearchgate.netnih.gov

Table 2: Modulation of MAPK Pathways by Sophoridine

| Pathway Component | Cancer/Model | Effect of Sophoridine | Outcome | Reference |

|---|---|---|---|---|

| ERK | Pancreatic Cancer | Activates phosphorylation | S-phase cell cycle arrest | frontiersin.org |

| JNK | Pancreatic Cancer | Activates phosphorylation | Apoptosis | frontiersin.org |

| p38MAPK | Endotoxemia Mouse Model | Inhibits phosphorylation | Reduced inflammation | frontiersin.org |

| MAPK Pathway | Non-Small Cell Lung Cancer | Mediates M1 macrophage polarization | Inhibition of tumor growth | nih.gov |

PI3K/AKT/mTOR Signaling Pathway Regulation

The Phosphatidylinositol 3-kinase (PI3K)/protein kinase B (AKT)/mammalian target of rapamycin (B549165) (mTOR) pathway is a central signaling network that governs cell growth, proliferation, survival, and metabolism. nih.govimrpress.com Dysregulation of this pathway is a common event in many human cancers, making it an attractive target for cancer therapy. nih.govresearchgate.net

Sophoridine has been identified as an inhibitor of the PI3K/AKT/mTOR pathway. frontiersin.orgijper.org In non-small cell lung cancer (NSCLC) cells, sophoridine exhibited a cytotoxic effect and caused the downregulation of the mTOR gene. ijper.org This inhibition of the mTOR axis by sophoridine is considered a potential mechanism for its anti-cancer activity in NSCLC. ijper.org By regulating this critical pathway, sophoridine can interfere with the fundamental processes that drive tumor growth and progression. frontiersin.orgresearchgate.net

p53 Signaling Pathway Activation

The p53 tumor suppressor protein, often called the "guardian of the genome," plays a pivotal role in preventing cancer formation by inducing cell cycle arrest, apoptosis, or senescence in response to cellular stress. creative-diagnostics.comcusabio.commdpi.com Activation of the p53 signaling pathway is a key strategy for cancer therapy. creative-diagnostics.comnih.gov

Sophoridine has been shown to activate the p53 signaling pathway in lung cancer cells. frontiersin.orgnih.gov Mechanistic studies revealed that sophoridine significantly activates both the Hippo and p53 signaling pathways. nih.gov In vivo studies have further demonstrated that sophoridine administration increases the expression of p53 protein in mice. frontiersin.org This activation of p53 by sophoridine enhances its anti-cancer effects, including the inhibition of lung cancer cell proliferation, invasion, and migration, and can also increase the sensitivity of cancer cells to other chemotherapeutic agents like cisplatin. frontiersin.orgnih.gov

Hippo Signaling Pathway Activation

Sophoridine has been shown to activate the Hippo signaling pathway, a crucial regulator of organ size and a tumor suppressor pathway. frontiersin.orgnih.govnih.gov In lung cancer cells, sophoridine's activation of the Hippo pathway, along with the p53 signaling pathway, contributes to the inhibition of cell proliferation and colony formation. frontiersin.orgnih.gov This activation leads to an increase in the expression of p53 in a steady state. frontiersin.org Furthermore, by activating the Hippo-YAP signaling pathway, sophoridine inhibits the expression of downstream target genes such as FOXM1, CYR61, CDX2, VEGF, and c-Myc. frontiersin.org This mechanism has been observed to enhance the efficacy of cisplatin in lung cancer cells. frontiersin.orgnih.gov

FOXM1, AP-1, and ESRRG/β-catenin Pathway Suppression

Sophoridine exerts its anti-tumor effects by suppressing several key oncogenic signaling pathways. It has been found to inhibit the Forkhead Box M1 (FOXM1), Activator Protein-1 (AP-1), and Estrogen-related receptor gamma (ESRRG)/β-catenin signaling pathways. frontiersin.orgresearchgate.net In human medulloblastoma cells, sophoridine significantly inhibits the expression of FOXM1, a key regulator of the cell cycle, as well as NF-κB and AP-1. frontiersin.orgresearchgate.net This inhibition of FOXM1, NF-κB, and AP-1 signaling pathways contributes to the suppression of medulloblastoma cell growth. frontiersin.org

In gastric cancer, sophoridine targets the ESRRG/β-catenin pathway. researchgate.net It promotes the degradation of β-catenin by enhancing the expression of ESRRG, which in turn exerts tumor-suppressive activities. researchgate.net This action also enhances the anti-tumor effect of cisplatin in gastric cancer cells. researchgate.net

TLR4/IRF3 and RAS/MEK/ERK Signaling Pathway Regulation

Sophoridine has been shown to regulate the Toll-like receptor 4 (TLR4)/interferon regulatory factor 3 (IRF3) and the RAS/mitogen-activated protein kinase kinase (MEK)/extracellular signal-regulated kinase (ERK) signaling pathways. In the context of gastric cancer, sophoridine suppresses macrophage-mediated immunosuppression through the TLR4/IRF3 pathway, which subsequently enhances the cytotoxic function of CD8+ T cells against cancer cells. nih.govmagtech.com.cn

The compound also demonstrates inhibitory effects on the RAS/MEK/ERK axis. In lenvatinib-resistant hepatocellular carcinoma, sophoridine has been found to suppress tumor growth by inhibiting this pathway, an effect linked to a decrease in VEGFR2 expression. frontiersin.orgmagtech.com.cn However, in other contexts, such as pancreatic cancer, sophoridine can activate the MAPK/ERK signaling pathway, leading to the phosphorylation of ERK1/2 and JNK, which in turn significantly inhibits the proliferation of cancer cells. frontiersin.org

PTEN/PI3K/Akt Pathway Modulation

Sophoridine modulates the PTEN/PI3K/Akt signaling pathway, a critical pathway in cell proliferation, survival, and metabolism. frontiersin.orgdovepress.com The phosphatase and tensin homolog (PTEN) is a tumor suppressor that negatively regulates the PI3K/Akt pathway. frontiersin.orgaginganddisease.orgnih.gov Sophoridine's anti-cancer effects are, in part, related to the promotion of the PTEN pathway and inhibition of the PI3K/Akt pathway. frontiersin.org In hepatocellular carcinoma cells, sophoridine has been shown to regulate the PTEN/PI3K/Akt signaling pathway, contributing to its anti-tumor activity. nih.govresearchgate.net The loss of PTEN can lead to resistance to ferroptosis by increasing the expression of SLC7A11 and subsequent GSH synthesis; by modulating this pathway, sophoridine can influence cancer cell survival. frontiersin.org

Reversal of Multidrug Resistance in Cancer Cells

Sophoridine has been investigated for its potential to reverse multidrug resistance (MDR) in cancer cells. dovepress.com Several studies have indicated that sophoridine can enhance the sensitivity of cancer cells to conventional chemotherapeutic drugs like cisplatin. frontiersin.orgnih.gov In gastric cancer, for example, sophoridine enhances the efficacy of cisplatin. researchgate.netnih.gov This effect is partly attributed to its ability to modulate pathways associated with drug resistance, such as the ESRRG/β-catenin pathway. researchgate.netfrontiersin.org By promoting β-catenin degradation and inhibiting the repair of double-stranded DNA breaks, sophoridine can lower the survival rate of gastric cancer cells and increase their susceptibility to cisplatin. frontiersin.org

Immunomodulatory Effects within the Tumor Microenvironment

Sophoridine exhibits immunomodulatory effects within the tumor microenvironment, which is a key factor in cancer progression and response to therapy. A significant aspect of this is its ability to influence macrophage polarization.

Modulation of M1/M2 Macrophage Polarization

Tumor-associated macrophages (TAMs) can exist in two main polarized states: the anti-tumor M1 phenotype and the pro-tumor M2 phenotype. oncotarget.comnih.gov Sophoridine has been shown to promote the polarization of macrophages towards the M1 phenotype. nih.gov In non-small cell lung cancer, sophoridine induces M1 macrophage polarization by activating the MAPK-mediated inflammatory pathway. dovepress.comnih.gov This shift in polarization leads to an increased expression of pro-inflammatory cytokines and the M1 surface marker CD86. dovepress.comnih.gov Sophoridine-stimulated M1 macrophages have been demonstrated to effectively induce apoptosis and inhibit the proliferation of lung cancer cells. nih.gov This modulation of macrophage polarization from a pro-tumor M2 state to an anti-tumor M1 state represents a key mechanism of sophoridine's anti-cancer activity. nih.govmdpi.com

Interactive Data Tables

Table 1: Sophoridine's Effect on Signaling Pathways

| Signaling Pathway | Effect of Sophoridine | Cancer Type(s) | Reference(s) |

| Hippo | Activation | Lung Cancer | frontiersin.orgnih.gov |

| FOXM1 | Suppression | Medulloblastoma | frontiersin.orgresearchgate.net |

| AP-1 | Suppression | Medulloblastoma | frontiersin.orgresearchgate.net |

| ESRRG/β-catenin | Suppression | Gastric Cancer | researchgate.netnih.gov |

| TLR4/IRF3 | Regulation | Gastric Cancer | nih.govmagtech.com.cn |

| RAS/MEK/ERK | Regulation/Suppression | Hepatocellular Carcinoma, Pancreatic Cancer | frontiersin.orgmagtech.com.cn |

| PTEN/PI3K/Akt | Modulation | Hepatocellular Carcinoma | frontiersin.orgnih.govresearchgate.net |

Table 2: Sophoridine's Immunomodulatory Effects

| Cellular Target | Effect of Sophoridine | Mechanism | Cancer Type(s) | Reference(s) |

| Macrophages | Promotes M1 Polarization | Activation of MAPK-mediated inflammatory pathway | Non-Small Cell Lung Cancer | dovepress.comnih.gov |

| CD8+ T Cells | Upregulates Cytotoxic Function | Suppression of macrophage-mediated immunosuppression via TLR4/IRF3 pathway | Gastric Cancer | nih.govmagtech.com.cn |

Enhancement of CD8+ T Cell Cytotoxic Function

Sophoridine has been shown to indirectly bolster the anti-tumor activity of the immune system by enhancing the cytotoxic capabilities of CD8+ T cells. Research indicates that sophoridine can modulate the tumor microenvironment, particularly by acting on tumor-associated macrophages (TAMs). Sophoridine-educated TAMs, polarized towards a pro-inflammatory M1 phenotype, subsequently increase the proliferation and cytotoxic function of CD8+ T cells. nih.gov This enhancement is characterized by the upregulation of key effector molecules. nih.gov

In studies related to gastric cancer, TAMs primed with sophoridine were found to increase the expression of Granzyme-B, Tumor Necrosis Factor-alpha (TNF-α), and Perforin in CD8+ T cells. nih.gov These molecules are critical for the direct killing of cancer cells by cytotoxic T lymphocytes. frontiersin.orgthermofisher.com Perforin creates pores in the target cell membrane, allowing granzymes to enter and trigger apoptosis, while TNF-α can induce cell death and has broader pro-inflammatory effects. thermofisher.com This action suggests that sophoridine helps to transform an immunosuppressive tumor microenvironment into one that supports a robust anti-cancer immune response led by cytotoxic T cells. nih.gov

Alleviation of CD8+ T Cell Function Exhaustion

In addition to boosting their killing capacity, sophoridine also appears to counteract the phenomenon of T cell exhaustion, a state of dysfunction that often arises in the tumor microenvironment due to chronic antigen stimulation. nih.govresearchgate.net Exhausted T cells are characterized by the upregulation of inhibitory receptors, such as Programmed cell death protein 1 (PD-1), T cell immunoglobulin and mucin-domain containing-3 (Tim-3), and Lymphocyte-activation gene 3 (Lag-3). frontiersin.orgbio-techne.com

Research has demonstrated that in the context of gastric cancer, sophoridine-primed TAMs lead to a downregulation in the expression of these exhaustion markers—PD-1, Tim-3, and Lag-3—on CD8+ T cells. nih.govresearchgate.net By alleviating the functional exhaustion of these crucial immune cells, sophoridine helps restore their ability to effectively target and eliminate tumor cells over a sustained period. nih.gov This mechanism is significant as T cell exhaustion is a major barrier to effective anti-tumor immunity. nih.govfrontiersin.org

Research on Specific Cancer Types

Lung Cancer (e.g., Non-Small Cell Lung Cancer)

Sophoridine has demonstrated notable anti-tumor effects in non-small cell lung cancer (NSCLC), which accounts for the majority of lung cancer cases. frontiersin.org Studies show that sophoridine inhibits the growth of NSCLC by inducing the polarization of macrophages to an M1 pro-inflammatory state through the activation of the MAPK signaling pathway. frontiersin.orgnih.gov In a Lewis lung cancer mouse model, sophoridine treatment significantly inhibited tumor growth and increased the expression of the M1 surface marker CD86 in tumor tissues. frontiersin.orgnih.gov

Furthermore, sophoridine has been found to enhance the efficacy of conventional chemotherapy agents like cisplatin against lung cancer cells. frontiersin.orgdovepress.com This synergistic effect is potentially mediated through the activation of the Hippo and p53 signaling pathways. frontiersin.orgdovepress.com Other research using the A549 NSCLC cell line has shown that sophoridine can inhibit cell migration and downregulate the mTOR and NOTCH1 genes, which are critical in cancer cell proliferation and survival. ijper.org Sophoridine also induces cell death in lung cancer cell lines by increasing intracellular reactive oxygen species (ROS) levels and blocking the cell cycle in the G2 phase. frontiersin.org

| Cell Line/Model | Key Findings | Underlying Mechanism |

|---|---|---|

| Lewis Lung Cancer (Mouse Model) | Inhibited tumor growth. frontiersin.orgnih.gov | Induced M1 macrophage polarization via MAPK pathway; increased CD86 expression. frontiersin.orgnih.gov |

| Lung Cancer Cells (in vitro) | Enhanced the anti-cancer effects of cisplatin. frontiersin.orgdovepress.com | Activation of Hippo and p53 signaling pathways. frontiersin.orgdovepress.com |

| A549 (NSCLC cell line) | Inhibited cell migration and induced cytotoxic effects. ijper.org | Downregulation of mTOR and NOTCH1 genes. ijper.org |

| A549 (NSCLC cell line) | Increased apoptosis and cell cycle arrest at G2 phase. frontiersin.org | Increased intracellular Reactive Oxygen Species (ROS). frontiersin.org |

Liver Cancer (Hepatocellular Carcinoma)

In the context of hepatocellular carcinoma (HCC), sophoridine exhibits significant anti-cancer properties through multiple mechanisms. It has been shown to suppress the survival of liver cancer cells by modulating key signaling pathways, including the PTEN/PI3K/Akt pathway, and by activating caspase-3 and caspase-9, which are crucial executioners of apoptosis. frontiersin.orgdovepress.com Sophoridine also inhibits the migration and invasion of HCC cells by downregulating the expression of matrix metalloproteinase-2 (MMP-2) and MMP-9. frontiersin.orgdovepress.com

A particularly important finding is sophoridine's ability to overcome chemotherapy resistance. Research has demonstrated that sophoridine can re-sensitize lenvatinib-resistant HCC (LR HCC) cells to the multi-kinase inhibitor lenvatinib (B1674733). dovepress.comresearchgate.net The proposed mechanism involves sophoridine suppressing the expression of the transcription factor ETS-1. dovepress.comresearchgate.net This leads to reduced levels of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) and subsequent inhibition of the downstream RAS/MEK/ERK signaling pathway, which is upregulated in resistant cells. dovepress.comresearchgate.netresearchgate.net In vivo experiments confirmed that the combination of sophoridine and lenvatinib significantly decreased tumor volume in mouse models. frontiersin.orgresearchgate.net

| Cell Line/Model | Key Findings | Underlying Mechanism |

|---|---|---|

| Hepatocellular Carcinoma Cells (in vitro) | Suppressed cell survival, migration, and invasion. frontiersin.orgdovepress.com | Regulation of PTEN/PI3K/Akt, caspase-3/-9, and MMP-2/-9 pathways. frontiersin.orgdovepress.com |

| Lenvatinib-Resistant HCC (LR HCC) Cells (HepG2-LR, Huh7-LR) | Restored sensitivity to lenvatinib; inhibited proliferation, colony formation, and migration. dovepress.comresearchgate.netresearchgate.net | Suppression of ETS-1 expression, leading to decreased VEGFR2 and inhibition of the RAS/MEK/ERK axis. dovepress.comresearchgate.netresearchgate.net |

| HepG2-LR Subcutaneous Tumor (Mouse Model) | Combination with lenvatinib significantly reduced tumor growth and weight. dovepress.comresearchgate.net | Inhibition of tumor cell proliferation and angiogenesis. dovepress.com |

Gastric Cancer

Sophoridine has been investigated for its therapeutic potential against gastric cancer, where it acts both directly on cancer cells and indirectly by modulating the tumor immune microenvironment. scispace.com Direct effects include the inhibition of proliferation and induction of apoptosis in various gastric cancer cell lines, such as SGC7901, AGS, and MKN45. dovepress.com The IC50 values for inhibiting the growth of SGC7901 and AGS cells were reported to be 3.52 and 3.91 μM, respectively. dovepress.com

The molecular mechanisms underlying these direct effects are multifaceted. Sophoridine has been found to down-regulate the expression of High Mobility Group Box 3 (HMGB3) protein. frontiersin.orgdovepress.com It also induces G2/M cell cycle arrest by interfering with double-stranded DNA break repair, a process linked to the targeted ESRRG/β-catenin pathway. frontiersin.orgdovepress.comscispace.comnih.gov Furthermore, sophoridine enhances the efficacy of cisplatin in gastric cancer cells. frontiersin.orgdovepress.com As mentioned previously, sophoridine also reshapes the immune microenvironment by inhibiting the immunosuppressive functions of macrophages, which in turn enhances the cytotoxic function of CD8+ T cells against gastric cancer. nih.govscispace.com

| Cell Line/Model | Key Findings | Underlying Mechanism |

|---|---|---|

| SGC7901 and AGS Cells | Inhibited proliferation, migration, invasion, and colony formation; induced apoptosis. dovepress.comscispace.com | IC50 values of 3.52 and 3.91 μM, respectively. dovepress.com |

| MKN45 Cells | Inhibited proliferation and promoted apoptosis. frontiersin.orgdovepress.com | Down-regulation of HMGB3 protein expression. frontiersin.orgdovepress.com |

| Gastric Cancer Cells | Induced G2/M cell cycle arrest; enhanced cisplatin efficacy. frontiersin.orgdovepress.comscispace.com | Inhibition of double-stranded DNA break repair via ESRRG/β-catenin pathway. frontiersin.orgdovepress.comscispace.com |

| Gastric Cancer Microenvironment | Enhanced CD8+ T cell cytotoxic function. nih.govscispace.com | Suppression of macrophage-mediated immunosuppression through the TLR4/IRF3 pathway. nih.gov |

Pancreatic Cancer

Pancreatic cancer is known for its resistance to many chemotherapeutic drugs, making the discovery of new agents critical. nih.gov Sophoridine has shown promise as a potent agent against pancreatic cancer cells, while exhibiting lower cytotoxicity towards normal cells. nih.govselleckchem.com Research demonstrates that sophoridine induces apoptosis and causes cell cycle arrest in the S phase in human pancreatic cancer cell lines Miapaca-2 and PANC-1. dovepress.comselleckchem.commedchemexpress.com This effect is mediated by the generation of reactive oxygen species (ROS) and the subsequent activation of the JNK and ERK signaling pathways. dovepress.comselleckchem.com

In addition to inducing cell cycle arrest and apoptosis, sophoridine can inhibit the invasion of pancreatic cancer cells by down-regulating the expression levels of MMP-2 and MMP-9. dovepress.com In vivo studies using mouse xenograft models have corroborated these in vitro findings, showing that sophoridine administration drastically suppressed tumor growth. dovepress.commedchemexpress.com These results highlight sophoridine's potential as a novel therapeutic candidate for pancreatic cancer. medchemexpress.com

| Cell Line/Model | Key Findings | Underlying Mechanism |

|---|---|---|

| Miapaca-2 and PANC-1 Cells | Inhibited proliferation; induced apoptosis and S phase cell cycle arrest. dovepress.comselleckchem.commedchemexpress.com | Induction of ROS; activation of ERK and JNK phosphorylation. dovepress.comselleckchem.com |

| Capan-1 Cells | Inhibited cell proliferation and invasion ability. dovepress.com | Down-regulation of MMP-2 and MMP-9 expression levels. dovepress.com |

| Mouse Xenograft Models | Drastically suppressed tumor growth. dovepress.commedchemexpress.com | Inhibition of cell proliferation and induction of apoptosis. dovepress.com |

Colon and Colorectal Cancer

Sophoridine has demonstrated notable anti-tumor effects in the context of colon and colorectal cancer. Studies have shown that it can inhibit the growth and invasion of human colorectal cancer cells. dntb.gov.ua One of the key mechanisms identified is the direct binding of sophoridine to the ATP site of Mitogen-Activated Protein Kinase-Activated Protein Kinase 2 (MAPKAPK2), leading to the inactivation of its phosphorylation. dntb.gov.uaclinicalcasereportsint.com This interaction plays a crucial role in the sophoridine-inhibited growth and invasion of colorectal cancer cells. clinicalcasereportsint.com

Furthermore, sophoridine has been observed to induce apoptosis in colorectal cancer cells. This is achieved through the activation of the mitochondrial apoptosis pathway, which involves the regulation of apoptosis-related proteins such as caspases. dovepress.com Specifically, sophoridine treatment leads to the activation of caspase-3, caspase-7, and caspase-9, as well as the regulation of Poly (ADP-ribose) polymerase (PARP). dovepress.com Research on SW480 colorectal cancer cells indicated that sophoridine inhibited their growth in a time- and dose-dependent manner. dovepress.com In vivo studies using xenograft tumor models have also confirmed that sophoridine can inhibit tumor growth. frontiersin.org

| Cell Line | IC50 Value | Cancer Type |

| SW480 | 3.14 mM | Colorectal Cancer |

| HCT116 | ~20 µM to 200 µM | Colon Cancer |

| SW620 | 2.8 mmol/L (48h) | Colon Cancer |

Medulloblastoma and Glioma

Sophoridine has shown promise in targeting brain tumors like medulloblastoma and glioma. In human medulloblastoma D283-Med cells, sophoridine has been found to significantly suppress cell growth and induce apoptosis. dovepress.commedchemexpress.com The underlying mechanism involves the suppression of the FOXM1, NF-κB, and AP-1 signaling pathways. dovepress.com Additionally, sophoridine treatment up-regulates cytotoxicity and the activity of caspase-3/8 in these cells. dovepress.com

In the context of human glioma, sophoridine exhibits anti-cancer activity by inducing apoptosis and the accumulation of reactive oxygen species (ROS), which in turn activates mitochondrial signaling pathways. dovepress.com For instance, in human glioma U87MG cells, sophoridine has been shown to inhibit cell proliferation. mdpi.com Further research has indicated that sophoridine can inhibit the migration and invasion of U87 glioma cells by targeting the Wnt/β-catenin signaling pathway and blocking the epithelial-mesenchymal transition (EMT). frontiersin.org Another proposed mechanism in glioma cells is the inhibition of the ubiquitin-proteasome pathway. nih.gov

| Cell Line | IC50 Value | Cancer Type |

| D283-Med | Not Specified | Medulloblastoma |

| U87MG | Not Specified | Glioma |

| U87 | >0.08 mM | Glioblastoma |

Malignant Trophoblastic Tumors

Sophoridine has been recognized for its therapeutic effect on malignant trophoblastic tumors. scispace.com In fact, sophoridine injection has been approved by the Chinese Food and Drug Administration for the treatment of these types of tumors. scispace.com It is particularly used for patients who are unable to tolerate standard chemotherapy regimens. scispace.com A multicenter clinical study conducted in China demonstrated that sophoridine has an acceptable therapeutic effect in treating malignant trophoblastic tumors. nih.gov

While the specific molecular mechanisms in malignant trophoblastic tumors are not as extensively detailed in the provided search results as for other cancers, its clinical efficacy points to a significant anti-tumor activity. scispace.comnih.gov The primary application of sophoridine in this context underscores its established role in cancer therapy. scispace.com

Gallbladder Cancer

Research has indicated that sophoridine exhibits inhibitory effects on the growth of human gallbladder carcinoma cells. medchemexpress.commdpi.comnih.govscispace.comnih.gov Studies have reported that sophoridine can inhibit the proliferation of gallbladder cancer cells with IC50 values ranging from approximately 20 µM to 200 µM. medchemexpress.commdpi.comnih.gov While the precise molecular pathways targeted by sophoridine in gallbladder cancer are not extensively elucidated in the provided information, its cytotoxic effects are evident. The general anti-proliferative and apoptotic mechanisms observed in other cancers, such as the induction of apoptosis and cell cycle arrest, are likely contributors to its effects in gallbladder cancer as well. nih.govnih.gov

| Cell Line | IC50 Value | Cancer Type |

| Gallbladder Carcinoma Cells | ~20 µM to 200 µM | Gallbladder Cancer |

Synergistic Anti-Cancer Activities with Chemotherapeutic Agents (e.g., Cisplatin)

A significant aspect of sophoridine's anti-cancer potential lies in its ability to work synergistically with conventional chemotherapeutic drugs, such as cisplatin. Research has shown that combining sophoridine with cisplatin enhances the efficacy of cisplatin in treating various cancers. For instance, in gastric cancer cells, sophoridine enhances the anti-tumor effect of cisplatin. nih.govresearchgate.net This synergistic effect is partly achieved by sophoridine inducing G2/M cell cycle arrest, which inhibits the repair of double-stranded DNA breaks caused by cisplatin. nih.govresearchgate.net

Similarly, in ovarian cancer, the combination of sophoridine and cisplatin has been shown to inhibit the proliferation of cancer cells more effectively than cisplatin alone. medchemexpress.com The mechanism in ovarian cancer may be related to the increased expression of tumor-suppressor genes and decreased expression of apoptosis inhibitor genes. medchemexpress.com In lung cancer cells, sophoridine has also been found to enhance the effects of cisplatin. nih.gov

Inhibition of DNA Topoisomerase I Activity

Sophoridine and its derivatives have been identified as inhibitors of DNA topoisomerase I (Topo I). medchemexpress.comnih.gov Topo I is a crucial enzyme involved in DNA replication and transcription, and its inhibition can lead to cell death. The anti-cancer mechanism of some sophoridine derivatives is strongly associated with the suppression of DNA topo I activity. nih.gov For example, a derivative of sophoridine has been shown to inhibit the activity of Topo I by stabilizing the DNA-top1 complex, which in turn induces DNA breakage and triggers the mitochondrial pathway of apoptosis. mdpi.com Molecular docking studies have further verified that certain sophoridine derivatives exhibit a stronger binding affinity with DNA topoisomerase I compared to the parent compound. researchgate.net This inhibition of Topo I activity is a key mechanism contributing to the anti-proliferative and apoptotic effects of sophoridine and its analogues in various cancer cells. medchemexpress.comnih.gov

Anti-Inflammatory Effects of Sophoridine

Beyond its anti-cancer properties, sophoridine also possesses significant anti-inflammatory effects. It has been shown to alleviate inflammatory responses by regulating the expression of various inflammatory mediators. medchemexpress.comnih.gov In models of inflammation, sophoridine can inhibit the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-8 (IL-8). dovepress.commedchemexpress.com

The anti-inflammatory action of sophoridine is mediated through the suppression of key signaling pathways involved in inflammation, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. nih.gov For example, in a mouse model of lipopolysaccharide (LPS)-induced lung injury, sophoridine was found to suppress the phosphorylation of p65 and IκB (components of the NF-κB pathway) and the phosphorylation of p38 and JNK (components of the MAPK pathway). nih.gov Furthermore, sophoridine has been shown to inhibit the expression of CD14, p38, and inducible nitric oxide synthase (iNOS), and to target the TLR4/JNK and TLR4/NF-κB/TNF-α pathways. medchemexpress.com These findings indicate that sophoridine could be a potential therapeutic agent for treating inflammation-related diseases. nih.gov

Regulation of Inflammatory Cytokine and Chemokine Production

Sophoridine demonstrates a profound ability to modulate the production of key signaling molecules involved in the inflammatory cascade. Research has shown that sophoridine can significantly reduce the levels of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6). mdpi.compatsnap.com Conversely, it has been found to increase the production of the anti-inflammatory cytokine interleukin-10 (IL-10). mdpi.com

In a study involving a mouse model of endotoxemia-induced acute renal injury, sophoridine was found to inhibit the expression of TNF-α mRNA in renal tissue and its levels in the serum. nih.gov Furthermore, in a model of acute lung injury, sophoridine reduced the serum levels of IL-6 and IL-10. frontiersin.org In vitro studies using lipopolysaccharide (LPS)-stimulated mouse macrophages have also shown that sophoridine can inhibit the production of TNF-α and interleukin-8 (IL-8). dovepress.com

The table below summarizes the effect of sophoridine on various inflammatory cytokines and chemokines as reported in different studies.

| Cytokine/Chemokine | Effect | Model System | Reference |

|---|---|---|---|

| TNF-α | Inhibition/Reduction | E. coli-induced diarrheal mice, LPS-stimulated RAW264.7 cells, Endotoxemia mouse model | mdpi.compatsnap.comnih.gov |

| IL-1β | Inhibition/Reduction | E. coli-induced diarrheal mice | mdpi.com |